(4-nitro-1H-pyrazol-1-yl)acetyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O3/c6-5(10)3-8-2-4(1-7-8)9(11)12/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHACGOYLZXXTGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Importance of Acyl Chlorides As Reactive Intermediates in Organic Synthesis
Acyl chlorides, also known as acid chlorides, are highly reactive derivatives of carboxylic acids characterized by the functional group -COCl. wikipedia.orgchemguide.co.uk Their reactivity stems from the presence of a good leaving group (the chloride ion) attached to the carbonyl carbon, which makes them excellent electrophiles. fiveable.menumberanalytics.com
This high reactivity makes acyl chlorides valuable intermediates in a multitude of organic transformations. They readily react with nucleophiles such as alcohols, amines, and water in addition-elimination reactions to form esters, amides, and carboxylic acids, respectively. wikipedia.orgchemguide.co.uksavemyexams.com The reaction of an acyl chloride with a salt of a carboxylic acid can also produce an acid anhydride. wikipedia.org Due to their superior reactivity compared to other carboxylic acid derivatives, acyl chlorides are frequently employed to ensure high yields and rapid reaction times in the synthesis of these compounds. savemyexams.com
The synthesis of acyl chlorides themselves is typically achieved by treating a carboxylic acid with reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus chlorides (PCl₃ or PCl₅). savemyexams.com
Research Trajectories Involving Nitro Substituted Pyrazoles As Synthetic Building Blocks
Synthesis of Key Precursors: 4-Nitro-1H-pyrazole Derivatives
The initial phase of the synthesis focuses on constructing the 4-nitro-1H-pyrazole scaffold. This involves the nitration of a pyrazole ring and the subsequent attachment of an acetic acid moiety.
Nitration Strategies for Pyrazole Rings
The introduction of a nitro group at the C4 position of the pyrazole ring is a critical step. Various nitrating agents and conditions have been explored to achieve this transformation efficiently. Common methods involve the use of strong acids. nih.govguidechem.com
One effective method is the direct nitration of pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid. guidechem.com This one-pot, two-step approach involves the initial formation of pyrazole sulfate, which is then nitrated. guidechem.com Optimization of this reaction has shown that a specific molar ratio of fuming nitric acid, fuming sulfuric acid, concentrated sulfuric acid, and pyrazole at a controlled temperature can lead to high yields. guidechem.com
Another approach involves the rearrangement of N-nitropyrazole in sulfuric acid to yield 4-nitropyrazole. nih.gov Alternative nitrating systems, such as nitric acid in acetic anhydride, have also been employed, which can influence the position of nitration. mdpi.comcdnsciencepub.com The choice of nitrating agent can be crucial, as some methods may favor the formation of other isomers, such as 3-nitropyrazole. nih.gov
Table 1: Comparison of Nitration Methods for Pyrazole
| Nitrating Agent/System | Conditions | Yield of 4-Nitropyrazole | Reference |
|---|---|---|---|
| Fuming HNO₃ / Fuming H₂SO₄ | 50°C, 1.5 hours | 85% | guidechem.com |
| HNO₃ / H₂SO₄ | 90°C, 6 hours | 56% | guidechem.com |
| Rearrangement of N-nitropyrazole | H₂SO₄, room temperature | Not specified | nih.gov |
| Fuming HNO₃ / Solid catalyst | THF | Not specified | nih.gov |
N-Substitution Methodologies to Form 1-(1H-Pyrazolyl)acetic Acid Derivatives
Once 4-nitro-1H-pyrazole is obtained, the next step is the N-alkylation to introduce the acetic acid group. This is typically achieved by reacting 4-nitro-1H-pyrazole with a haloacetic acid derivative, such as ethyl chloroacetate, in the presence of a base. researchgate.net The resulting ester, ethyl (4-nitro-1H-pyrazol-1-yl)acetate, is then hydrolyzed to yield (4-nitro-1H-pyrazol-1-yl)acetic acid. researchgate.net
Phase-transfer catalysis can be employed to facilitate the alkylation reaction. researchgate.net The choice of solvent and catalyst can influence the reaction's efficiency. researchgate.net Alternative N-alkylation methods using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst have also been developed, offering a route that avoids strong bases and high temperatures. mdpi.comsemanticscholar.org
Conversion of (4-Nitro-1H-pyrazol-1-yl)acetic Acid to the Acyl Chloride Moiety
The final step in the synthesis is the conversion of the carboxylic acid group of (4-nitro-1H-pyrazol-1-yl)acetic acid into an acyl chloride. This transformation is crucial for enhancing the reactivity of the compound for subsequent reactions.
Utilization of Chlorinating Agents (e.g., Thionyl Chloride, Oxalyl Chloride)
Several chlorinating agents are commonly used for this conversion, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent. chemguide.co.ukcommonorganicchemistry.com
Thionyl chloride reacts with carboxylic acids to produce the corresponding acyl chloride, with the byproducts being sulfur dioxide and hydrogen chloride gases. chemguide.co.uklibretexts.orgyoutube.com This is advantageous as the gaseous byproducts are easily removed from the reaction mixture. chemguide.co.uk The reaction can often be carried out by stirring the carboxylic acid in neat thionyl chloride and refluxing. commonorganicchemistry.com
Oxalyl chloride is another effective reagent that converts carboxylic acids to acyl chlorides, typically in a solvent like dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comreddit.com The byproducts of this reaction, carbon dioxide and carbon monoxide, are also gases. libretexts.org
Table 2: Common Chlorinating Agents for Carboxylic Acid Conversion
| Chlorinating Agent | Typical Conditions | Byproducts | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Neat, reflux | SO₂, HCl | chemguide.co.ukcommonorganicchemistry.com |
| Oxalyl Chloride ((COCl)₂) | DCM, cat. DMF, RT | CO₂, CO, HCl | commonorganicchemistry.comlibretexts.org |
| Phosphorus(V) Chloride (PCl₅) | Cold | POCl₃, HCl | chemguide.co.uk |
| Phosphorus(III) Chloride (PCl₃) | Room temperature | H₃PO₃ | chemguide.co.uk |
Reaction Conditions and Parameter Optimization for Yield and Selectivity
Optimizing the reaction conditions is essential for maximizing the yield and purity of the desired acyl chloride. When using thionyl chloride, the reaction may require heating to proceed at a reasonable rate. commonorganicchemistry.com The use of a catalyst, such as DMF, can also accelerate the reaction with thionyl chloride. youtube.com
For reactions with oxalyl chloride, the catalytic amount of DMF is crucial for the reaction to proceed efficiently. commonorganicchemistry.com The reaction is typically performed at room temperature, and the progress can be monitored by the cessation of gas evolution. reddit.com
The choice between thionyl chloride and oxalyl chloride can depend on the sensitivity of the starting material and the desired purity of the product. Oxalyl chloride is sometimes preferred for its milder reaction conditions and cleaner reaction profiles, although it is more expensive. reddit.com Purification of the resulting acyl chloride is often achieved by fractional distillation to remove any excess reagents or byproducts. chemguide.co.uk
Green Chemistry Principles in the Synthesis of (4-Nitro-1H-pyrazol-1-yl)acetyl Chloride
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govbenthamdirect.com In the context of synthesizing this compound, several strategies can be employed to make the process more environmentally benign.
The development of one-pot, multi-component reactions is a key aspect of green synthesis, as it can reduce the number of steps, minimize waste, and save energy. researchgate.net For instance, the one-pot synthesis of 4-nitropyrazole is a step towards a greener process. guidechem.com
The use of greener solvents, such as water, or even solvent-free conditions, is another important consideration. benthamdirect.comthieme-connect.com Techniques like microwave and ultrasonic assistance can also contribute to more sustainable synthetic protocols by reducing reaction times and energy consumption. benthamdirect.comresearchgate.net The selection of catalysts that are recyclable and environmentally friendly is also a significant aspect of green chemistry in pyrazole synthesis. nih.govbenthamdirect.com While the conversion to the acyl chloride often involves hazardous reagents like thionyl chloride, exploring alternative, less hazardous chlorinating agents or catalytic methods could further align the synthesis with green chemistry principles.
Exploration of Solvent-Free or Environmentally Benign Solvents
Traditional methods for the synthesis of acid chlorides often rely on volatile and potentially hazardous organic solvents. The development of solvent-free reaction conditions or the substitution with environmentally benign solvents is a key objective in green chemistry.
Solvent-Free Synthesis:
One approach to a greener synthesis of this compound is to conduct the chlorination of the corresponding carboxylic acid under solvent-free conditions. This can be achieved by reacting the solid carboxylic acid directly with an excess of liquid thionyl chloride at reflux. commonorganicchemistry.commasterorganicchemistry.com This method eliminates the need for a separate solvent, reducing waste and simplifying the work-up procedure, as the excess thionyl chloride can be removed by distillation.
Environmentally Benign Solvents:
While a completely solvent-free approach is ideal, some reactions may require a solvent for proper mixing and heat transfer. In such cases, the choice of solvent is critical. The Innovative Medicines Initiative (IMI)-CHEM21 solvent guide identifies water as a preferred green solvent. tandfonline.com However, due to the high reactivity of acid chlorides with water, its use in this specific synthesis is not feasible. libretexts.org
A more promising alternative is the use of bio-based solvents. Cyrene™ is a bio-derived dipolar aprotic solvent that has been presented as a sustainable substitute for petroleum-based solvents like DMF and dichloromethane. rsc.orghud.ac.uk While its application has been demonstrated in the synthesis of amides from acid chlorides, its potential use in the synthesis of acid chlorides themselves is an area for exploration. rsc.orghud.ac.uk Its high boiling point and biodegradability make it an attractive candidate for greener chemical processes. Research into the compatibility and efficacy of Cyrene™ for the conversion of (4-nitro-1H-pyrazol-1-yl)acetic acid to its acetyl chloride could lead to a more sustainable synthetic route.
| Solvent System | Advantages | Disadvantages |
| Solvent-Free (Neat Thionyl Chloride) | No additional solvent waste, simplified work-up. | Requires excess of a corrosive reagent. |
| Dichloromethane (DCM) | Effective for many reactions. | Chlorinated solvent with environmental and health concerns. |
| Cyrene™ (Proposed) | Bio-derived, biodegradable, potential replacement for DMF and DCM. | Compatibility and efficiency for acid chloride synthesis need to be established. |
Catalyst Development for Enhanced Reaction Efficiency
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, higher yields, and milder reaction conditions. In the synthesis of acid chlorides, catalysts can enhance the efficiency of the chlorination step.
Conventional Catalysis:
The conversion of carboxylic acids to acid chlorides using thionyl chloride or oxalyl chloride is often catalyzed by N,N-dimethylformamide (DMF). wikipedia.orggoogle.com The catalytic cycle is believed to involve the formation of a Vilsmeier reagent, an iminium intermediate, which is a more potent acylating agent than the carboxylic acid itself. wikipedia.org This catalytic approach reduces the severity of the required reaction conditions.
Heterogeneous Catalysts:
To further improve the environmental profile of the synthesis, the development of solid-supported or heterogeneous catalysts is a desirable goal. Heterogeneous catalysts can be easily separated from the reaction mixture by filtration, simplifying purification and allowing for potential catalyst recycling. While specific heterogeneous catalysts for the synthesis of this compound have not been reported, exploring materials such as polymer-supported reagents could be a fruitful area of research. For instance, polymer-supported triphenylphosphine (B44618) has been used in conjunction with carbon tetrachloride to convert carboxylic acids to acid chlorides, although this specific reagent system has its own environmental considerations. researchgate.net
The development of novel solid acid catalysts or functionalized resins that can activate the carboxylic acid towards chlorination could provide a more sustainable and efficient catalytic system. Such catalysts would aim to replace homogeneous catalysts like DMF, thereby reducing the complexity of product purification and minimizing waste.
| Catalyst | Type | Role in Reaction | Potential for "Greener" Process |
| N,N-Dimethylformamide (DMF) | Homogeneous | Forms Vilsmeier reagent, accelerating the reaction. | Effective, but is a solvent with regulatory concerns and can be difficult to remove. |
| Polymer-Supported Reagents (e.g., PS-TPP) | Heterogeneous | Can facilitate the conversion of acids to acid chlorides. | Allows for easier separation and potential recycling, but the reagents themselves may not be benign. |
| Novel Solid Acid Catalysts (Proposed) | Heterogeneous | Could activate the carboxylic acid for chlorination. | Potentially recyclable, avoids homogeneous catalysts, leading to cleaner reaction profiles. |
Nucleophilic Acyl Substitution Reactions
The primary mode of reactivity for this compound is nucleophilic acyl substitution. The carbonyl carbon of the acetyl chloride group is highly electrophilic, readily reacting with a variety of nucleophiles to form a tetrahedral intermediate, which then collapses to expel the chloride leaving group and form a new acyl compound.
This compound is an effective reagent for the synthesis of a diverse range of pyrazole-containing amides. It reacts readily with primary and secondary amines, as well as other nitrogen nucleophiles like hydrazines, to yield the corresponding N-substituted amides and carbohydrazides. eurekaselect.com These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.
The general reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This versatility allows for the incorporation of the (4-nitro-1H-pyrazol-1-yl)acetyl moiety into various molecular scaffolds, which is a common strategy in the development of new chemical entities. Research has shown that pyrazole-carboxylic acid chlorides, which are structurally similar, can be easily converted into corresponding amide and carbohydrazide (B1668358) derivatives. eurekaselect.comresearchgate.net
Table 1: Examples of Amidation Reactions
| Amine Reactant | Product |
|---|---|
| Primary Aliphatic/Aromatic Amine (R-NH₂) | 2-(4-Nitro-1H-pyrazol-1-yl)-N-R-acetamide |
| Secondary Aliphatic/Aromatic Amine (R₂NH) | 2-(4-Nitro-1H-pyrazol-1-yl)-N,N-R₂-acetamide |
In a reaction pathway analogous to amidation, this compound reacts with alcohols to form pyrazole-appended esters. eurekaselect.com This esterification process is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to catalyze the reaction and scavenge the HCl produced. medcraveonline.com The reaction is generally efficient for a wide range of primary and secondary alcohols. researchgate.net
The mechanism follows the standard nucleophilic acyl substitution pathway for acyl chlorides. youtube.com The alcohol oxygen acts as the nucleophile, attacking the carbonyl carbon. The high reactivity of the acyl chloride allows the reaction to proceed under milder conditions than those required for Fischer esterification, which uses a carboxylic acid and requires a strong acid catalyst. masterorganicchemistry.com
Table 2: Examples of Esterification Reactions
| Alcohol Reactant | Product |
|---|---|
| Primary Alcohol (R-OH) | R-yl 2-(4-nitro-1H-pyrazol-1-yl)acetate |
| Secondary Alcohol (R₂CH-OH) | R₂CH-yl 2-(4-nitro-1H-pyrazol-1-yl)acetate |
The synthesis of pyrazole-containing ureas and carbamates from this compound is also mechanistically plausible. The formation of ureas can be achieved by reacting the corresponding acyl azide (B81097) (derived from the acyl chloride) with an amine via a Curtius rearrangement, which proceeds through an isocyanate intermediate. nih.gov This method has been successfully used to prepare 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]urea derivatives. nih.govresearchgate.net Alternatively, direct reaction with substituted ureas could potentially lead to N-acylated urea (B33335) derivatives.
Carbamates can be synthesized by a similar Curtius rearrangement of the acyl azide in the presence of an alcohol. The isocyanate intermediate is trapped by the alcohol to yield the corresponding carbamate. The synthesis of urea derivatives is of significant interest in medicinal chemistry due to the ability of the urea functional group to form stable hydrogen bonds with biological targets. nih.govresearchgate.net
Electrophilic Applications: Friedel-Crafts Acylation (if applicable)
The use of this compound as an electrophile in Friedel-Crafts acylation reactions is generally not applicable. Several factors hinder this transformation. Firstly, the pyrazole ring itself is a heterocyclic system that can be sensitive to the strong Lewis acids (e.g., AlCl₃) required for the reaction. researchgate.net The Lewis acid can coordinate with the lone pairs of the nitrogen atoms in the pyrazole ring, leading to deactivation of the ring or complex side reactions.
Secondly, Friedel-Crafts acylations typically require an aromatic substrate that is not deactivated. nih.govorganic-chemistry.org The this compound would be the electrophile, reacting with another aromatic compound like benzene. However, the acyl chloride itself is not the substrate being acylated. The more significant issue is the potential for the Lewis acid catalyst to interact undesirably with the pyrazole moiety. researchgate.net Attempts to perform Friedel-Crafts acylations on pyrazole rings have been noted to be challenging, often requiring specific conditions or alternative catalysts to the traditional AlCl₃. researchgate.net
Chemo- and Regioselectivity in Reactions Involving the Acyl Chloride Group
This compound exhibits high chemoselectivity in its reactions. The acyl chloride group is by far the most reactive site in the molecule for nucleophilic attack. The carbonyl carbon is significantly more electrophilic than any of the carbons on the pyrazole ring. Consequently, nucleophiles will selectively react at the acyl chloride group, leaving the pyrazole ring and the nitro group intact. This high degree of selectivity makes the compound a reliable building block, as the acyl chloride can be transformed into other functional groups without affecting the rest of the molecular structure.
Regioselectivity is also straightforward. In nucleophilic acyl substitution, the reaction occurs exclusively at the carbonyl carbon of the acetyl chloride moiety. There are no other competing electrophilic sites that would lead to isomeric products under typical nucleophilic conditions.
Role as a Key Intermediate in Multi-Step Synthetic Pathways for Complex Architectures
The defined and predictable reactivity of this compound makes it a valuable intermediate in multi-step organic synthesis. afinitica.com Its ability to readily undergo nucleophilic acyl substitution allows for its facile conjugation to other molecules, serving as a versatile building block for constructing more complex chemical architectures.
By converting the acyl chloride to amides, esters, or other derivatives, chemists can link the 4-nitropyrazole moiety to various backbones. eurekaselect.com The resulting products can then be subjected to further transformations. For instance, the nitro group on the pyrazole ring can be reduced to an amine, which provides another functional handle for subsequent reactions, such as further amidation or diazotization. This step-wise approach is fundamental in building libraries of related compounds for various applications, including materials science and medicinal chemistry. The pyrazole nucleus is a common feature in many biologically active compounds, and reagents like this compound provide a direct route to introduce this important heterocycle. tandfonline.comnih.govfrontiersin.org
Kinetic and Thermodynamic Studies of Acyl Chloride Reactions
The reactivity of acyl chlorides, such as this compound, is a critical area of study in organic chemistry, providing insights into reaction mechanisms, stability, and the potential for synthetic applications. While specific kinetic and thermodynamic data for this compound are not extensively available in publicly accessible literature, a robust understanding of its probable behavior can be extrapolated from studies on analogous nitropyrazole derivatives and other acyl chlorides.
The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. chemistrystudent.comlibretexts.orgyoutube.comlibretexts.org This reaction is characterized by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then expels the chloride ion to form a more stable product. youtube.comlibretexts.org The reactivity of the acyl chloride is significantly influenced by the electronic properties of the substituents on the acyl group. libretexts.orgyoutube.com In the case of this compound, the presence of the 4-nitropyrazole moiety is expected to have a pronounced effect on the electrophilicity of the carbonyl carbon. The nitro group is a strong electron-withdrawing group, which would increase the partial positive charge on the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles. chemistrystudent.com
Kinetic investigations of acyl chloride reactions, particularly solvolysis, provide a quantitative measure of their reactivity. The rate of these reactions is sensitive to the solvent's nucleophilicity and ionizing power. While specific rate constants for this compound are not documented, data from related acyl chlorides can offer valuable insights. For instance, the solvolysis rates of various substituted acyl chlorides in different solvent systems illustrate the impact of both the acyl group structure and the reaction medium on reactivity. researchgate.net
To illustrate the effect of substituents on the reactivity of acyl chlorides, the following table presents the first-order rate constants for the solvolysis of several acyl chlorides in 80% aqueous ethanol.
| Acyl Chloride | Rate Constant (k, s-1) at 25°C |
|---|---|
| Acetyl Chloride | 1.0 x 10-3 |
| Chloroacetyl Chloride | 1.3 x 10-2 |
| Phenylacetyl Chloride | 4.2 x 10-4 |
| p-Nitrobenzoyl Chloride | 6.2 x 10-5 |
From a thermodynamic perspective, the stability of this compound and the energetics of its reactions are of significant interest. The standard enthalpy of formation (ΔHf°) is a key thermodynamic parameter that indicates the stability of a compound. While the experimental ΔHf° for this compound is not available, theoretical studies on nitropyrazole derivatives provide estimations of their thermodynamic properties. For example, density functional theory (DFT) calculations have been employed to determine the standard enthalpies of formation for various nitropyrazole compounds. These studies indicate that the introduction of a nitro group generally increases the energetic content of the molecule. researchgate.net
The table below presents the experimentally determined standard enthalpies of formation for some nitropyrazole derivatives, which can provide a comparative basis for estimating the thermodynamic properties of related compounds. researchgate.net
| Compound | Standard Enthalpy of Formation (ΔHf°, kJ/mol) |
|---|---|
| 1-(2,2-bis(methoxy-NNO-azoxy)ethyl)-3-nitropyrazole | 231.0 ± 3.3 |
| 1-(2,2-bis(methoxy-NNO-azoxy)ethyl)-4-nitropyrazole | 213.8 ± 7.9 |
The activation energy of a reaction is another crucial parameter derived from kinetic studies, often determined using the Arrhenius equation by measuring reaction rates at different temperatures. For the reactions of acyl chlorides, the activation energy provides insight into the energy barrier that must be overcome for the reaction to proceed. While specific activation energies for reactions of this compound are not reported, studies on related pyrazole alkylations have shown that computational methods can be used to estimate these values. wuxiapptec.com For example, the calculated activation energies for the N1 and N2 alkylation of a pyrazole derivative with N-methyl chloroacetamide were found to be 18.0 kcal/mol and 15.0 kcal/mol, respectively. wuxiapptec.com These values highlight the influence of the transition state structure on the reaction kinetics.
Applications in Advanced Organic Synthesis Research
Construction of Complex Heterocyclic and Polycyclic Systems
The inherent reactivity of the acetyl chloride moiety makes this compound an exceptional precursor for building complex molecular architectures, particularly those involving fused heterocyclic ring systems.
The acetyl chloride group is a powerful electrophile that can readily react with various binucleophilic reagents to construct new rings fused to the pyrazole (B372694) core. This strategy is a cornerstone in the synthesis of novel polycyclic systems. The reaction typically involves a sequential acylation followed by an intramolecular cyclization/condensation step.
By selecting a binucleophile with appropriately spaced reactive sites (e.g., diamines, hydrazine (B178648) derivatives, hydroxylamines, or aminothiols), a variety of five-, six-, or seven-membered rings can be fused to the pyrazole scaffold. For instance, reaction with hydrazine hydrate (B1144303) can lead to the formation of pyrazolo[3,4-d]pyridazinone derivatives. eurekaselect.com Similarly, condensation with ortho-substituted anilines, such as o-phenylenediamine, can yield pyrazolo-benzodiazepine structures. The general principle relies on the initial formation of an amide bond, followed by a ring-closing reaction driven by a second nucleophilic group. This approach provides a modular and efficient route to diverse fused heterocycles, with the specific outcome dictated by the choice of the reacting partner. tubitak.gov.trsemanticscholar.org
Table 1: Potential Pyrazole-Fused Ring Systems from (4-nitro-1H-pyrazol-1-yl)acetyl chloride This table is interactive. Click on the headers to sort.
| Binucleophilic Reactant | Resulting Fused Ring System |
|---|---|
| Hydrazine Hydrate | Pyrazolo[3,4-d]pyridazinone |
| o-Phenylenediamine | Pyrazolo mdpi.comnih.govbenzodiazepine |
| 2-Aminophenol (B121084) | Pyrazolo mdpi.comnih.govbenzoxazepine |
| 2-Aminothiophenol | Pyrazolo mdpi.comnih.govbenzothiazepine |
Beyond ring fusion, this compound is instrumental in the derivatization of existing complex molecules to create specialized organic scaffolds. chim.it The high reactivity of the acid chloride allows for its efficient coupling with nucleophilic sites (such as hydroxyl or amino groups) on a parent scaffold. eurekaselect.comresearchgate.net This process covalently attaches the "(4-nitro-1H-pyrazol-1-yl)acetyl" moiety, thereby introducing the unique electronic and steric properties of the nitropyrazole ring into the larger structure.
This method is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. By appending the nitropyrazole unit to a known bioactive scaffold, researchers can systematically probe how its introduction affects biological targets. The strong electron-withdrawing nature of the nitro group and the hydrogen-bonding capabilities of the pyrazole ring can significantly alter the pharmacological profile of the parent molecule.
Functional Monomer Synthesis for Polymer Chemistry Research
In polymer chemistry, functional monomers are essential for creating polymers with tailored properties. This compound can be used as a precursor to synthesize such monomers. The strategy involves reacting the acetyl chloride with a molecule that contains both a nucleophilic group (like -OH or -NH2) and a polymerizable functional group (like a vinyl, acrylate, or methacrylate (B99206) moiety).
For example, a reaction with 2-hydroxyethyl methacrylate (HEMA) would yield a methacrylate monomer bearing a pendant 4-nitropyrazole group. This monomer can then be incorporated into polymer chains via techniques like reversible-deactivation radical polymerizations (RDRP), which allow for the synthesis of well-defined functional polymers. frontiersin.org The inclusion of the nitropyrazole unit can impart specific characteristics to the resulting polymer, such as increased thermal stability, altered refractive index, enhanced hydrophilicity, and the ability to coordinate with metal ions. specificpolymers.com
Table 2: Examples of Functional Monomers Derived from this compound This table is interactive. Click on the headers to sort.
| Nucleophilic Reactant | Monomer Type | Potential Polymerization Method |
|---|---|---|
| 2-Hydroxyethyl methacrylate (HEMA) | Methacrylate | Radical Polymerization (e.g., ATRP) |
| Allylamine | Allyl amide | Radical Polymerization |
| 4-Vinylbenzyl alcohol | Styrenic | Radical Polymerization |
Precursor in Supramolecular Chemistry Research
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The (4-nitro-1H-pyrazol-1-yl)acetyl unit is an excellent building block for designing molecules capable of self-assembly. By reacting the acetyl chloride with various amines or alcohols, a library of amides and esters can be generated that possess multiple sites for hydrogen bonding, π-π stacking, and other weak interactions.
The pyrazole ring itself contains both a hydrogen bond donor (N-H) and acceptor (the sp² nitrogen). The amide linkage formed from the acetyl chloride is a powerful hydrogen-bonding motif. Furthermore, the electron-deficient 4-nitropyrazole ring can engage in favorable π-π stacking interactions with electron-rich aromatic systems. These combined features allow for the rational design of molecules that can self-assemble into well-ordered, one-, two-, or three-dimensional supramolecular architectures. nih.gov
Utilization in Ligand Synthesis Research for Coordination Chemistry
Pyrazoles and their derivatives have long been recognized for their ability to act as effective ligands in coordination chemistry. researchgate.net this compound is a valuable starting material for synthesizing multidentate ligands. The acetyl chloride group can be used to introduce additional donor atoms (N, O, S) into the molecular structure by reacting it with appropriate nucleophiles.
For instance, reacting the compound with 2-aminophenol creates a potential N,N,O-tridentate ligand. The pyrazole ring provides one nitrogen coordination site, while the newly formed amide linkage and the phenolic hydroxyl group provide two additional sites for metal binding. The presence of the strongly electron-withdrawing nitro group on the pyrazole ring modifies the electron density at the coordinating nitrogen atom, which in turn influences the stability, electronic properties, and reactivity of the resulting metal complexes. researchgate.netnih.gov This allows for the fine-tuning of the properties of coordination compounds for applications in catalysis, materials science, and bioinorganic chemistry.
Table 3: Potential Multidentate Ligands from this compound This table is interactive. Click on the headers to sort.
| Reactant | Potential Ligand Type | Donor Atoms |
|---|---|---|
| 2-Aminoethanol | Bidentate | N, O |
| Ethylenediamine | Bidentate | N, N |
| 2-Aminophenol | Tridentate | N, N, O |
| 2-(Aminomethyl)pyridine | Tridentate | N, N, N |
Integration into Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and reproducibility. nih.gov The synthesis of pyrazole derivatives and their subsequent functionalization are well-suited for these technologies. mdpi.comnih.govresearchgate.net
Flow chemistry offers significant advantages for reactions involving highly reactive species like acetyl chlorides. rsc.orggalchimia.com Performing these reactions in a continuous flow reactor allows for precise control over reaction time, temperature, and stoichiometry, minimizing the formation of side products. It also enhances safety, as only small amounts of the reactive intermediate are present at any given moment.
Furthermore, this compound is an ideal building block for automated synthesis platforms designed for the rapid generation of compound libraries. researchgate.netresearchgate.netsigmaaldrich.com In such a system, a robotic platform can dispense the acetyl chloride into an array of reaction vials, followed by the addition of a diverse set of nucleophiles (alcohols, amines, etc.) to each vial. This parallel synthesis approach can generate hundreds or thousands of distinct pyrazole derivatives in a short period, accelerating the discovery process in fields like drug development and materials science. youtube.com
Spectroscopic and Advanced Analytical Methodologies for Characterization in Academic Research
Elucidation of Molecular Structure via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOESY, COSY, HSQC, HMBC)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (4-nitro-1H-pyrazol-1-yl)acetyl chloride, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrazole (B372694) ring and the acetyl group. The two protons on the pyrazole ring would appear as singlets or doublets, with their chemical shifts influenced by the electron-withdrawing effects of the nitro group and the acetyl chloride moiety. Specifically, the proton at position 5 (H5) is expected to be downfield from the proton at position 3 (H3) due to the deshielding effect of the adjacent N-acetyl group. The methylene (B1212753) protons of the acetyl group (-CH₂-) would likely appear as a singlet further downfield due to the influence of the adjacent carbonyl and pyrazole nitrogen.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Key signals would include those for the carbonyl carbon of the acetyl chloride group (expected in the range of 160-170 ppm), the carbons of the pyrazole ring, and the methylene carbon. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are sensitive to the substituents. The carbon bearing the nitro group (C4) would be significantly shifted, and its signal might be broadened due to quadrupolar relaxation of the nitrogen atom. For comparison, in various 4-nitropyrazole derivatives, the C4 signal is observed in a characteristic range, often around 120-140 ppm researchgate.net.
Advanced 2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. While minimal coupling is expected in the pyrazole ring of this specific compound, it would be crucial for confirming assignments in more complex analogues.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, allowing for the unambiguous assignment of each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be instrumental in confirming the connectivity of the molecule, for instance, by showing a correlation between the methylene protons and the C5 and C3 carbons of the pyrazole ring, as well as the carbonyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on the analysis of similar pyrazole derivatives.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H3 | ~8.0-8.5 | - |
| H5 | ~8.5-9.0 | - |
| -CH₂- | ~5.0-5.5 | ~50-60 |
| C3 | - | ~135-145 |
| C4 | - | ~120-140 |
| C5 | - | ~125-135 |
| C=O | - | ~160-170 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (HRMS, GC-MS, LC-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to accurately determine the molecular mass of this compound, allowing for the confirmation of its elemental formula (C₅H₄ClN₃O₃). The high accuracy of this technique helps to distinguish between compounds with the same nominal mass.
Fragmentation Analysis (GC-MS, LC-MS): In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is ionized, leading to fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely involve:
Loss of the chlorine atom.
Loss of the acetyl chloride group (-COCH₂Cl).
Cleavage of the nitro group (-NO₂).
Fragmentation of the pyrazole ring itself.
For instance, studies on the fragmentation of 1-methyl-4-nitropyrazole have shown characteristic losses of NO₂, HCN, and other small molecules researchgate.net. Similarly, aromatic nitro compounds often show fragmentation patterns involving the nitro group miamioh.edu. Analysis of the related 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride shows a molecular ion peak and fragmentation corresponding to the loss of the carbonyl chloride and nitro groups smolecule.com.
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment | Description |
|---|---|---|
| 189/191 | [M]⁺ | Molecular ion (with isotopic pattern for Cl) |
| 154 | [M-Cl]⁺ | Loss of Chlorine |
| 143 | [M-NO₂]⁺ | Loss of Nitro group |
| 112 | [M-COCH₂Cl]⁺ | Loss of Acetyl chloride group |
| 66 | [C₃H₂N₂]⁺ | Fragment from pyrazole ring cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.
The most prominent peaks would be:
C=O Stretch (Acetyl Chloride): A strong absorption band is expected in the region of 1750-1800 cm⁻¹, which is characteristic of the carbonyl group in an acid chloride smolecule.com.
N-O Stretch (Nitro Group): Two strong absorption bands are anticipated for the nitro group: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1360 cm⁻¹ smolecule.comspectroscopyonline.com.
C-N and C=N Stretches (Pyrazole Ring): The pyrazole ring would show several characteristic stretching vibrations in the fingerprint region (below 1500 cm⁻¹).
C-H Stretches: Aromatic C-H stretching vibrations from the pyrazole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group would be observed just below 3000 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Acetyl Chloride) | Stretching | 1750 - 1800 | Strong |
| NO₂ | Asymmetric Stretching | 1500 - 1560 | Strong |
| NO₂ | Symmetric Stretching | 1300 - 1360 | Strong |
| C=N (Pyrazole) | Stretching | ~1600 | Medium |
| C-H (Aromatic) | Stretching | >3000 | Medium-Weak |
| C-H (Aliphatic) | Stretching | <3000 | Medium-Weak |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported, analysis of related structures can provide insights.
For instance, the crystal structure of 4-nitropyrazole has been determined, revealing details about the geometry of the nitrated pyrazole ring researchgate.net. Studies on N1-4-nitrophenyl-2-pyrazolines have also been conducted, showing how the nitrophenyl group influences the crystal packing acs.org. If a suitable crystal of this compound were obtained, X-ray diffraction would allow for:
Precise measurement of all bond lengths and angles.
Determination of the conformation of the acetyl chloride side chain relative to the pyrazole ring.
Analysis of intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.
Table 4: Expected Structural Parameters from X-ray Crystallography Based on data from related pyrazole structures.
| Parameter | Expected Value |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Common centrosymmetric groups (e.g., P2₁/c) |
| C=O Bond Length | ~1.18 - 1.20 Å |
| N-O Bond Lengths (NO₂) | ~1.22 - 1.25 Å |
| Pyrazole Ring Conformation | Planar |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a mixture. For a polar compound like this compound, reverse-phase HPLC would likely be the method of choice. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acid modifier like formic acid, would be used. A UV detector would be suitable for detection, as the pyrazole ring and nitro group are strong chromophores.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Given the acetyl chloride functionality, which can be reactive, derivatization might be necessary for robust GC analysis. However, if the compound is sufficiently stable, GC could be used to assess its purity. The high sensitivity of GC detectors, such as the flame ionization detector (FID) or a mass spectrometer (GC-MS), makes it a powerful tool for detecting trace impurities. The use of GC for the analysis of pyrazole derivatives has been documented in the literature researchgate.netacs.org.
Table 5: Typical Chromatographic Conditions for Analysis
| Technique | Typical Column | Mobile Phase/Carrier Gas | Detection |
|---|---|---|---|
| HPLC | Reverse-phase C18 | Acetonitrile/Water gradient | UV (e.g., 254 nm) |
| GC | Capillary column (e.g., DB-5) | Helium or Nitrogen | FID or MS |
Theoretical and Computational Chemistry Studies on 4 Nitro 1h Pyrazol 1 Yl Acetyl Chloride
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. For (4-nitro-1H-pyrazol-1-yl)acetyl chloride, these calculations would reveal the distribution of electrons and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its stability and reactivity.
HOMO-LUMO Orbitals and Energy Gap:
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. In pyrazole (B372694) systems, the HOMO is typically a π-orbital distributed across the ring, while the LUMO is a π*-antibonding orbital. The presence of a strong electron-withdrawing nitro group (-NO₂) at the 4-position of the pyrazole ring is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted pyrazole. This is due to the inductive and resonance effects of the nitro group, which pull electron density from the ring.
Conversely, the N-acetyl chloride group (-C(O)CH₂Cl) is also electron-withdrawing. The acetyl group itself withdraws electron density from the pyrazole ring through resonance and inductive effects. The chlorine atom further enhances this effect. Consequently, the HOMO and LUMO energies of this compound are anticipated to be lower than those of 4-nitropyrazole alone.
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. For nitropyrazoles, the energy gap is typically in the range of 4-5 eV, indicating good stability. The addition of the acetyl chloride moiety is likely to have a modest effect on the energy gap. While both HOMO and LUMO are lowered, the extent of this lowering might differ, leading to a slight modification of the gap.
Charge Distribution:
The charge distribution within this compound would be highly polarized. The nitro group carries a significant negative charge on the oxygen atoms and a positive charge on the nitrogen atom. The pyrazole ring itself will have a complex charge distribution, with the nitrogen atoms being electronegative centers. The acetyl chloride group will also contribute to this polarization, with the carbonyl carbon being electrophilic and the oxygen and chlorine atoms being nucleophilic.
A Molecular Electrostatic Potential (MEP) map would visually represent this charge distribution. Regions of negative potential (typically colored red or yellow) would be located around the oxygen atoms of the nitro and carbonyl groups, as well as the chlorine atom, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms of the pyrazole ring and the methylene (B1212753) group, as well as the carbonyl carbon, highlighting their potential for nucleophilic interaction.
| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Pyrazole | ~ -6.5 | ~ -0.5 | ~ 6.0 |
| 4-Nitropyrazole | ~ -7.5 | ~ -3.0 | ~ 4.5 |
| This compound | ~ -8.0 | ~ -3.5 | ~ 4.5 |
Molecular Orbital Analysis and Reactivity Prediction
The LUMO is expected to be localized primarily on the pyrazole ring and the nitro group, making these sites susceptible to nucleophilic attack. The presence of the nitro group at the 4-position directs nucleophiles to the carbon atoms of the pyrazole ring, particularly C3 and C5, which are rendered more electrophilic. The carbonyl carbon of the acetyl chloride group is also a prominent electrophilic center and would be a primary target for nucleophiles.
The HOMO, being distributed over the pyrazole ring, suggests that the molecule can act as a π-electron donor in reactions with strong electrophiles. However, the strong electron-withdrawing nature of both the nitro and acetyl chloride groups significantly reduces the nucleophilicity of the pyrazole ring, making electrophilic substitution reactions challenging.
Reactivity indices derived from DFT calculations, such as chemical potential, hardness, and electrophilicity index, can provide a quantitative measure of the molecule's reactivity. It is predicted that this compound would have a high electrophilicity index, confirming its character as a strong electron acceptor.
Conformational Analysis and Energy Minimization Studies
The presence of the flexible acetyl chloride side chain introduces conformational isomerism in this compound. Conformational analysis aims to identify the most stable arrangement of atoms in space (the global minimum) and other low-energy conformers.
The primary bond of interest for conformational analysis is the N1-C(acetyl) bond. Rotation around this bond will lead to different orientations of the acetyl chloride group relative to the pyrazole ring. Computational studies on N-acyl pyrazoles have shown that the planarity of the system is a key factor in determining stability, as it allows for effective conjugation between the carbonyl group and the pyrazole ring.
Energy minimization studies, likely performed using DFT methods, would reveal the potential energy surface for this rotation. It is expected that the most stable conformer would be one where the carbonyl group is oriented in a way that minimizes steric hindrance with the pyrazole ring while maximizing electronic stabilization. There will likely be a significant energy barrier to rotation around the N1-C(acetyl) bond due to the partial double bond character arising from resonance.
Modeling of Reaction Pathways and Energy Barriers
Computational chemistry can be used to model the mechanisms of reactions involving this compound and to calculate the associated energy barriers. This is particularly useful for understanding reaction kinetics and predicting the feasibility of a particular transformation.
A key reaction of acetyl chlorides is their reaction with nucleophiles, such as alcohols, amines, or water. The reaction mechanism would involve the nucleophilic attack on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the chloride ion would yield the final product.
Theoretical modeling of this reaction would involve locating the transition state structure for the nucleophilic attack and calculating its energy. The energy difference between the reactants and the transition state would give the activation energy barrier. It is expected that the reaction would have a relatively low activation barrier due to the high electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing pyrazole ring and the chlorine atom.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for the characterization of this compound.
NMR Chemical Shifts:
The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. For the ¹H NMR spectrum, the protons on the pyrazole ring (at positions 3 and 5) are expected to be deshielded due to the electron-withdrawing effects of the nitro and acetyl chloride groups, leading to signals in the downfield region. The methylene protons of the acetyl group would also be deshielded by the adjacent carbonyl and chlorine atoms.
In the ¹³C NMR spectrum, the carbon atoms of the pyrazole ring would show distinct signals, with the carbon atom at the 4-position (bearing the nitro group) being significantly deshielded. The carbonyl carbon of the acetyl chloride group is expected to have a characteristic chemical shift in the range of 160-170 ppm.
IR Vibrational Frequencies:
The infrared (IR) spectrum can be simulated by calculating the vibrational frequencies of the molecule. The most characteristic vibrational modes for this compound would include:
N-O stretching frequencies of the nitro group, typically appearing as two strong bands around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
C=O stretching frequency of the acetyl chloride group, which is expected to be at a relatively high wavenumber (around 1780-1815 cm⁻¹) due to the electronegativity of the chlorine atom.
C-N and C=C stretching frequencies of the pyrazole ring, appearing in the fingerprint region (1400-1600 cm⁻¹).
C-Cl stretching frequency , which would be found at lower wavenumbers (around 600-800 cm⁻¹).
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Nitro (-NO₂) | Asymmetric Stretch | 1540 - 1560 |
| Nitro (-NO₂) | Symmetric Stretch | 1345 - 1365 |
| Acetyl Chloride (-C(O)Cl) | C=O Stretch | 1780 - 1815 |
| Pyrazole Ring | C=N/C=C Stretch | 1400 - 1600 |
| C-Cl | Stretch | 600 - 800 |
Future Perspectives and Emerging Research Avenues
Development of Novel and Green Synthetic Routes
The advancement of organic synthesis is intrinsically linked to the development of environmentally benign and efficient methodologies. ijprt.org For a versatile building block like (4-nitro-1H-pyrazol-1-yl)acetyl chloride, the establishment of novel and green synthetic routes is a primary research objective. Current synthetic approaches often rely on conventional chlorinating agents such as thionyl chloride or oxalyl chloride, which can generate hazardous byproducts. smolecule.com Future research is anticipated to pivot towards more sustainable alternatives.
Moreover, the principles of atom economy are central to green chemistry, encouraging the design of synthetic pathways that maximize the incorporation of all starting materials into the final product. researchgate.net Research into one-pot syntheses, where sequential reactions are carried out in a single reactor, could streamline the production of this compound and its derivatives, reducing solvent usage and energy consumption. nih.gov The development of catalytic methods for the direct conversion of the corresponding carboxylic acid to the acyl chloride, avoiding stoichiometric activating agents, represents another important frontier.
Exploration of Unprecedented Reactivity Patterns
The inherent reactivity of acyl chlorides is well-established, primarily involving nucleophilic acyl substitution. smolecule.com However, the specific electronic environment created by the 4-nitro-1H-pyrazol-1-yl moiety is likely to impart unique reactivity patterns to this compound that are yet to be fully explored. The potent electron-withdrawing nature of the nitro group is expected to significantly enhance the electrophilicity of the acyl carbon, potentially enabling reactions with weaker nucleophiles that are unreactive towards less activated acyl chlorides. nih.gov
Future investigations will likely focus on harnessing this enhanced reactivity for novel transformations. For example, Friedel-Crafts acylation reactions under milder conditions could become feasible, expanding the scope of aromatic and heteroaromatic ketones that can be synthesized. Additionally, the pyrazole (B372694) ring itself, with its distinct electronic properties and multiple nitrogen atoms, may participate in or influence reactions in unexpected ways. There is potential for intramolecular interactions or neighboring group participation that could lead to the formation of novel heterocyclic systems.
Furthermore, the exploration of its reactivity in multicomponent reactions (MCRs) is a burgeoning area of interest. nih.gov MCRs offer a powerful tool for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. The high reactivity of this compound could make it an ideal electrophilic component in the design of new MCRs, leading to the efficient synthesis of diverse compound libraries with potential applications in medicinal chemistry and materials science.
Integration into Catalytic Cycles as a Reagent or Ligand Precursor
The pyrazole nucleus is a well-regarded scaffold in coordination chemistry, with numerous examples of pyrazole-based ligands being employed in transition metal catalysis. researchgate.net this compound serves as a valuable precursor for the synthesis of a new generation of functionalized pyrazole ligands. By reacting the acyl chloride with appropriate nucleophiles containing additional donor atoms (e.g., amines, alcohols, thiols), a wide array of multidentate ligands can be readily accessed.
The electronic properties of these ligands can be fine-tuned by the persistent presence of the nitro group, which can influence the catalytic activity of the corresponding metal complexes. mdpi.com Future research will likely involve the synthesis of such ligands and their coordination to various transition metals to explore their efficacy in a range of catalytic transformations, including cross-coupling reactions, oxidation, and polymerization. The steric and electronic modularity offered by this approach could lead to the discovery of catalysts with enhanced activity, selectivity, and stability.
Beyond its role as a ligand precursor, there is also the intriguing possibility of directly involving this compound in catalytic cycles as a reagent. For instance, in certain transformations, it could act as an in situ activating agent or as a source of an electrophilic pyrazolylacetyl group that is transferred in a catalytic manner. The development of such catalytic processes would represent a significant advance in synthetic efficiency.
Application in the Synthesis of Advanced Research Materials with Tailored Properties
The unique combination of a polar nitro group and a hydrogen-bonding capable pyrazole ring within the structure of this compound makes it an attractive building block for the synthesis of advanced materials with bespoke properties. The acyl chloride functionality provides a convenient handle for covalently incorporating this moiety into polymeric structures, onto surfaces, or into the framework of metal-organic frameworks (MOFs).
In the realm of polymer chemistry, derivatives of this compound could be utilized as monomers or functionalizing agents to create polymers with enhanced thermal stability, specific optical properties, or improved gas separation capabilities. The strong dipole moment associated with the nitro group could be exploited in the design of nonlinear optical (NLO) materials.
Furthermore, the pyrazole and nitro functionalities are known to be effective coordinating groups for metal ions. This opens up the possibility of using derivatives of this compound as organic linkers in the construction of MOFs. researchgate.net By carefully selecting the metal nodes and the connectivity of the linkers, it may be possible to create porous materials with tailored pore sizes and chemical environments, suitable for applications in gas storage, separation, and heterogeneous catalysis. The presence of the nitro group could also be advantageous in the design of energetic materials. nih.gov The synthesis of photochromic materials based on pyrazole derivatives is another area of interest. mdpi.com
Q & A
Q. What are the standard synthetic routes for preparing (4-nitro-1H-pyrazol-1-yl)acetyl chloride, and how can reaction conditions be optimized?
The compound is synthesized by reacting 4-nitro-1H-pyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key parameters include:
- Solvent choice : Anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis .
- Temperature : Maintained at 0–5°C to control exothermic reactions and prevent nitro group decomposition .
- Purification : Recrystallization from methanol or column chromatography to isolate the product . Yield optimization requires stoichiometric excess of chloroacetyl chloride (1.2–1.5 equivalents) and inert atmosphere conditions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the acetyl chloride moiety and nitro-pyrazole substitution pattern .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, particularly for verifying nitro group orientation and intermolecular interactions .
Q. How does the nitro group influence the compound’s stability and reactivity?
The nitro group enhances electrophilicity at the acetyl chloride carbon but introduces thermal sensitivity. Key stability considerations:
- Hydrolysis : Rapid reaction with moisture yields (4-nitro-1H-pyrazol-1-yl)acetic acid; use anhydrous solvents and inert gas purging .
- Thermal decomposition : Avoid temperatures >80°C to prevent nitro group reduction or explosive decomposition .
Q. What are the primary reactions of this compound in organic synthesis?
- Nucleophilic acyl substitution : Reacts with amines to form amides (e.g., peptide coupling) or with alcohols to form esters .
- Hydrolysis : Controlled aqueous workup yields carboxylic acid derivatives, useful in prodrug design .
Advanced Research Questions
Q. How can continuous flow reactors improve the scalability and safety of synthesizing this compound?
Flow reactors enhance mixing efficiency and heat dissipation, critical for exothermic acylation reactions. Key advantages:
Q. How should researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies often arise from differences in assay conditions or impurity profiles. Methodological solutions include:
- Reproducibility checks : Validate synthetic protocols (e.g., HPLC purity >98%) .
- Dose-response studies : Use standardized cell lines (e.g., HEK293 or HepG2) to compare IC values .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with target proteins (e.g., kinases) to explain activity variations .
Q. What computational tools are recommended for predicting the compound’s reactivity and metabolic pathways?
Q. How does the nitro group’s electronic effect modulate biological activity in derived analogs?
The nitro group’s strong electron-withdrawing effect:
- Enhances electrophilicity : Increases reactivity with nucleophilic residues in enzyme active sites (e.g., cysteine proteases) .
- Redox activity : Generates reactive oxygen species (ROS) in cellular assays, contributing to anticancer or antibacterial effects .
- Metabolic stability : Slows hepatic degradation compared to non-nitrated analogs, as shown in microsomal stability assays .
Safety and Handling Considerations
- Storage : Keep in sealed, desiccated containers under nitrogen to prevent hydrolysis .
- Personal Protective Equipment (PPE) : Use butyl rubber gloves (breakthrough time >105 minutes) and splash-proof goggles .
- Waste disposal : Incinerate in a chemical waste furnace with afterburners to neutralize HCl and NO byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
